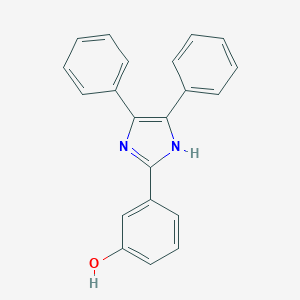

3-(4,5-diphenyl-1H-imidazol-2-yl)phenol

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C21H16N2O |

|---|---|

Molecular Weight |

312.4g/mol |

IUPAC Name |

3-(4,5-diphenyl-1H-imidazol-2-yl)phenol |

InChI |

InChI=1S/C21H16N2O/c24-18-13-7-12-17(14-18)21-22-19(15-8-3-1-4-9-15)20(23-21)16-10-5-2-6-11-16/h1-14,24H,(H,22,23) |

InChI Key |

UPJQFPBIFZYRLB-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)C2=C(N=C(N2)C3=CC(=CC=C3)O)C4=CC=CC=C4 |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(N=C(N2)C3=CC(=CC=C3)O)C4=CC=CC=C4 |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of 3 4,5 Diphenyl 1h Imidazol 2 Yl Phenol and Its Analogues

One-Pot Multicomponent Cyclization Reactions

The one-pot synthesis of the 2,4,5-triaryl-substituted imidazole (B134444) core, including that of 3-(4,5-diphenyl-1H-imidazol-2-yl)phenol, is a cornerstone of its production. This approach, typically a variation of the Radziszewski synthesis, involves the condensation of a 1,2-dicarbonyl compound (like benzil), an aldehyde (such as 3-hydroxybenzaldehyde), and a source of ammonia (B1221849) (commonly ammonium (B1175870) acetate). scispace.comias.ac.incore.ac.uk This convergent method is highly valued for its atom economy and operational simplicity, as it allows for the construction of complex molecules from readily available starting materials in a single step. ias.ac.insciepub.com

Conventional Catalyst-Assisted Approaches

The efficiency of the one-pot cyclocondensation is frequently enhanced by the use of catalysts. A wide array of catalysts, including Brønsted and Lewis acids, as well as heterogeneous systems, have been successfully employed.

For instance, the synthesis of 2,4,5-triphenylimidazole (B1675074) derivatives has been achieved using Brønsted acidic ionic liquids like diethyl ammonium hydrogen phosphate, which offers advantages such as reusability and solvent-free conditions. sciepub.com Other acidic catalysts, including methane (B114726) sulphonic acid and p-toluenesulfonic acid (PTSA), have proven effective, providing good yields under mild conditions. researchgate.netamazonaws.com Metallic catalysts like copper(II) sulfate (B86663) and nickel(II) chloride hexahydrate have also been utilized in traditional reflux setups. wjbphs.com

In a notable approach, lead tetraacetate has been used to oxidize 1,2-diols in situ to generate the required aldehyde component, which then participates in the three-component reaction with benzil (B1666583) and ammonium acetate (B1210297) to yield the imidazole derivatives. core.ac.uk The development of novel catalyst systems is ongoing, with recent examples including the use of a reusable polymeric catalyst, [poly(AMPS-co-AA)], which facilitates the reaction under solvent-free conditions. ias.ac.in Environmentally benign catalysts, such as extracts from Syzygium cumini seeds, have also been reported to effectively catalyze the reaction. rasayanjournal.co.in

Table 1: Catalyst-Assisted Synthesis of 2,4,5-Triaryl Imidazoles

| Reactants (Example) | Catalyst | Solvent | Conditions | Yield | Reference |

|---|---|---|---|---|---|

| Benzil, Benzaldehyde, Ammonium Acetate | 2% Copper Sulphate | Glacial Acetic Acid | Reflux, 2 hrs | - | wjbphs.com |

| Benzil, Aldehydes, Ammonium Acetate | Diethyl Ammonium Hydrogen Phosphate | Solvent-free | 100°C | High | sciepub.com |

| Benzil, Aldehydes, Ammonium Acetate | [poly(AMPS-co-AA)] | Solvent-free | Heat | High | ias.ac.in |

| 1,2-Diols, Benzil, Ammonium Acetate | Lead Tetraacetate | Ethanol | 70°C, 3 hrs | Good to Excellent | core.ac.uk |

| Benzil, Aldehydes, Ammonium Acetate | Syzygium cumini Seed Extract | - | Reflux | up to 96% | rasayanjournal.co.in |

| Benzil, 4-Hydroxybenzaldehyde, p-Aminoazobenzene, Ammonium Acetate | 1,4-DMPDHS (Ionic Liquid) | Ethanol | Reflux | High | ppor.az |

| Benzil, Aldehydes, Ammonium Acetate | Methane Sulphonic Acid | - | Reflux | ~85-86% | amazonaws.com |

Catalyst-Free Reaction Systems

While catalysis is common, the synthesis of 2,4,5-triarylimidazoles can also be achieved without the addition of a formal catalyst. These systems often rely on alternative energy sources like microwave irradiation to drive the reaction. wjbphs.com For example, combining the reactants in a room temperature ionic liquid can facilitate the one-pot synthesis without needing an added catalyst. organic-chemistry.org Another study demonstrated that while a catalyst-free synthesis under microwave conditions is possible, it results in a lower yield (67.5%) compared to catalyzed reactions. ppor.az These approaches are part of a larger effort in green chemistry to minimize the use of potentially hazardous substances. wjbphs.com

Optimized Reaction Conditions and Yield Enhancements

Significant research has focused on optimizing reaction conditions to maximize yields and minimize reaction times. The use of microwave irradiation has emerged as a powerful tool for yield enhancement. wjbphs.com A direct comparison between conventional heating and a microwave-assisted green chemistry approach for synthesizing triphenyl-imidazole showed a substantial increase in yield from 69.60% to 90.90%. wjbphs.com

The combination of microwave heating with ionic liquid catalysts has proven particularly effective. In the synthesis of an azo-functionalized derivative of this compound, switching from conventional heating (10-12 hours) to microwave irradiation (18 minutes) in the presence of a 1,4-dimethylpiperazine (B91421) dihydrosulfate catalyst not only drastically reduced the reaction time but also increased the yield to 91.4%. ppor.az Similarly, the use of a magnetic nanoparticle catalyst under microwave irradiation led to excellent yields in short reaction times. rsc.org

Optimization also involves fine-tuning parameters such as catalyst loading and temperature. Studies have shown that there is an optimal amount of catalyst, beyond which no significant improvement in yield or reaction time is observed. researchgate.net The choice of solvent can also play a critical role, although solvent-free conditions are often preferred for their environmental benefits and simplified work-up procedures. ias.ac.insciepub.comrsc.org

Table 2: Comparison of Conventional vs. Optimized Reaction Conditions

| Synthesis Target | Method | Catalyst | Time | Yield | Reference |

|---|---|---|---|---|---|

| Triphenyl-imidazole | Conventional | - | 5-24 hours | 69.60% | wjbphs.com |

| Triphenyl-imidazole | Microwave-assisted | - | - | 90.90% | wjbphs.com |

| Azo-imidazole derivative | Conventional Heating | 1,4-DMPDHS | 10-12 hours | 82.3% | ppor.az |

| Azo-imidazole derivative | Microwave Irradiation | 1,4-DMPDHS | 18 minutes | 91.4% | ppor.az |

| Azo-imidazole derivative | Microwave Irradiation | None | 28 minutes | 67.5% | ppor.az |

Stepwise Synthetic Strategies for Structural Complexity

For the creation of analogues with greater structural complexity, particularly those with specific substitutions on the imidazole nitrogen, a stepwise approach is often employed. This method separates the formation of the imidazole core from its subsequent functionalization.

A common three-step strategy involves first synthesizing the 2,4,5-triphenylimidazole nucleus via a one-pot reaction. scribd.comkvpsipeboradi.co.in In the second step, a desired acid is converted into its more reactive acid chloride derivative, typically by treatment with thionyl chloride. scribd.comkvpsipeboradi.co.in The final step is the reaction between the pre-formed 2,4,5-triphenylimidazole and the acid chloride, often in a solvent like benzene (B151609) with a base such as pyridine (B92270) acting as a catalyst, to yield the 1-substituted (N-acylated) product. kvpsipeboradi.co.innih.gov

This stepwise methodology provides greater control over the final structure, allowing for the introduction of a wide variety of functional groups onto the imidazole nitrogen. This approach has been used to build a library of derivatives for biological evaluation. scispace.com It is also instrumental in creating highly specialized molecules, such as chiral imidazole derivatives synthesized from precursors like L-phenylalaninol, which can serve as novel chiral catalysts. nih.gov

Electro-Organic Synthesis Pathways

As a green and efficient alternative to traditional methods, electro-organic synthesis has been applied to the formation of imidazole rings. nih.govacs.org These methods avoid the need for metal catalysts and chemical oxidants by using electrical current to drive the reactions. organic-chemistry.orgacs.org

One developed pathway involves the electrochemically induced synthesis of imidazoles from vinyl azides and benzyl (B1604629) amines, proceeding in an undivided cell under constant current conditions to produce yields ranging from 30% to 64%. nih.gov The process is a multistep cascade involving the generation of electrophilic iodine species and the formation of a 2H-azirine intermediate. nih.gov

Another electrochemical strategy is the oxidative tandem cyclization of aryl ketones and benzylamines, which directly forms C-N bonds to yield 1,2,4-trisubstituted-(1H)-imidazoles under metal- and oxidant-free conditions. organic-chemistry.org Electrochemical methods have also been reported for the desulfurization of 2-mercapto-imidazoles to provide the corresponding imidazoles in very good yields. organic-chemistry.org These electrosynthesis protocols represent an atom-economical and environmentally friendly route to imidazole derivatives. acs.org

Post-Synthesis Derivatization Techniques on the Phenol (B47542) and Imidazole Moieties

Once the core structure of this compound or its analogues is formed, further chemical transformations can be performed on the reactive sites of the molecule: the N-H of the imidazole ring and the -OH of the phenol group.

Derivatization at the imidazole nitrogen is a common strategy to modify the compound's properties. The Mannich reaction is a prominent example, where the N-H proton of 2,4,5-triphenylimidazole is reacted with formaldehyde (B43269) and a secondary amine (such as morpholine (B109124) or dimethylamine) to generate N-substituted Mannich bases. scialert.netscialert.net Another key technique is N-acylation, where the imidazole is treated with an acid chloride to introduce an acyl group at the N1 position, as described in the stepwise synthesis section. kvpsipeboradi.co.innih.gov

The phenolic hydroxyl group, along with the imidazole nitrogen, can act as a ligand to coordinate with metal ions. A tetra-substituted imidazole ligand, 4-chloro-2-(1-(4-methoxyphenyl)-4,5-diphenyl-1H-imidazol-2-yl)phenol, has been used to synthesize a series of transition metal complexes with Co(II), Ni(II), Cu(II), Mn(II), and Zn(II). nih.gov This demonstrates that both the phenol and imidazole moieties can be engaged in post-synthesis modifications to create more complex organometallic structures.

Advanced Structural Elucidation and Conformational Analysis

Single Crystal X-ray Diffraction Studies

To date, single crystals of 3-(4,5-diphenyl-1H-imidazol-2-yl)phenol suitable for X-ray diffraction analysis have not been reported in the reviewed literature. Therefore, its crystal system (e.g., monoclinic, orthorhombic, etc.) and space group, which describe the symmetry of the crystal lattice, remain undetermined.

Without crystallographic data, a definitive analysis of the molecular geometry, including specific bond lengths and angles for this compound, is not possible. This information is essential for confirming the connectivity of the atoms and understanding the electronic environment of the molecule.

The presence of a hydroxyl group (O-H) on the phenol (B47542) ring and nitrogen atoms in the imidazole (B134444) ring suggests the high likelihood of an intramolecular O-H···N hydrogen bond. This type of interaction is common in similar structures and plays a key role in stabilizing a planar conformation between the phenol and imidazole rings. However, without experimental data, the existence and specific parameters (distance and angle) of this and other potential intramolecular bonds like C-H···N cannot be confirmed.

The manner in which molecules of this compound arrange themselves in a solid state is governed by intermolecular forces. Interactions such as C-H···O and C-H···π stacking between the phenyl rings are expected to be significant in the crystal packing. A detailed description of these motifs and how they build the supramolecular architecture is contingent on the availability of crystallographic data.

Hirshfeld Surface Analysis for Quantifying Intermolecular Contacts

Further research involving the successful crystallization and subsequent single-crystal X-ray diffraction analysis of this compound is required to provide the data necessary for a complete and accurate structural characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Proton Exchange Dynamics

Specific ¹H NMR and ¹³C NMR data for this compound, which are essential for unambiguous structural assignment, are not available in the reviewed literature. Such data would provide precise chemical shifts and coupling constants for each unique proton and carbon atom in the molecule, confirming the connectivity and substitution pattern of the phenyl, imidazole, and phenol rings.

Furthermore, an analysis of proton exchange dynamics, particularly involving the labile protons of the phenolic hydroxyl group (O-H) and the imidazole amine group (N-H), would require specialized NMR studies (e.g., temperature-dependent or solvent-exchange experiments). These studies would reveal information about tautomerism and intermolecular hydrogen bonding. In the absence of any experimental NMR data for this specific isomer, a discussion of its structural assignment and proton exchange dynamics would be purely speculative.

Electronic and Photophysical Properties of 3 4,5 Diphenyl 1h Imidazol 2 Yl Phenol and Its Derivatives

Nonlinear Optical (NLO) Response Investigations

Quantum Mechanical Calculations of Hyperpolarizabilities (β, γ)

Quantum mechanical calculations are crucial for predicting the NLO properties of molecules. These calculations can determine the first and second hyperpolarizabilities, denoted as β and γ respectively, which are microscopic measures of a molecule's NLO response.

For the related compound, 4-(4,5-diphenyl-1H-imidazol-2-yl)phenol , theoretical investigations using density functional theory (DFT) with the B3LYP functional and a 6-31+G(d,p) basis set have been performed. semanticscholar.orgnih.govbohrium.comresearchgate.net These studies have shown that the molecule possesses a significant total static dipole moment and high hyperpolarizability values (β and γ). semanticscholar.org The presence of dipolar excited states with notable changes in dipole moment upon excitation is linked to these nonlinear properties. semanticscholar.orgnih.govbohrium.comresearchgate.net

The calculated values for the hyperpolarizabilities of 4-(4,5-diphenyl-1H-imidazol-2-yl)phenol highlight its potential as an NLO material. semanticscholar.org It is reasonable to infer that 3-(4,5-diphenyl-1H-imidazol-2-yl)phenol would also exhibit NLO properties, although the magnitude might differ due to the different position of the hydroxyl group on the phenyl ring, which would affect the intramolecular charge transfer characteristics.

Table 1: Calculated NLO Properties of 4-(4,5-Diphenyl-1H-imidazol-2-yl)phenol

| Parameter | Value |

|---|---|

| α (a.u.) | Data not available |

| Δα (a.u.) | Data not available |

| β_total (a.u.) | Data not available |

| β_vec (a.u.) | Data not available |

| <γ> (a.u.) | Data not available |

Experimental Determination of Nonlinear Absorption Coefficient and Refractive Index via Z-Scan Technique

The Z-scan technique is a widely used experimental method to measure the nonlinear absorption coefficient (β) and the nonlinear refractive index (n₂) of materials.

For 4-(4,5-diphenyl-1H-imidazol-2-yl)phenol , Z-scan measurements have been conducted, confirming its NLO properties. semanticscholar.orgnih.govbohrium.comresearchgate.net In a dimethyl sulfoxide (B87167) (DMSO) solution, the compound exhibited a negative nonlinear refractive index (n₂), which is indicative of a self-defocusing effect. semanticscholar.orgnih.govbohrium.comresearchgate.net The measured values for the nonlinear absorption coefficient, nonlinear refractive index, and third-order susceptibility are detailed in the table below. semanticscholar.orgnih.govbohrium.com

Table 2: Experimental NLO Parameters for 4-(4,5-Diphenyl-1H-imidazol-2-yl)phenol from Z-Scan

| Parameter | Value |

|---|---|

| Nonlinear Absorption Coefficient (β) | 4.044 × 10⁻¹ cm/W |

| Nonlinear Refractive Index (n₂) | -2.89 × 10⁻⁶ cm²/W |

| Third-Order Susceptibility (χ⁽³⁾) | 2.2627 × 10⁻⁶ esu |

These values demonstrate the significant third-order NLO response of the 4-isomer. semanticscholar.orgnih.govbohrium.com

No specific Z-scan data for this compound has been reported. However, it is anticipated that this isomer would also display nonlinear absorption and refraction, with the specific values being dependent on its unique electronic structure.

Correlation between Molecular Structure and NLO Performance

In the case of 4-(4,5-diphenyl-1H-imidazol-2-yl)phenol , the NLO response is attributed to the π-conjugated system of the imidazole (B134444) core and the phenyl substituents. The phenol (B47542) group acts as an electron donor, facilitating intramolecular charge transfer, which is a crucial mechanism for enhancing NLO properties. semanticscholar.org The twisted conformation of the phenyl rings relative to the imidazole core also plays a role in the electronic properties. nih.gov

For this compound, the different substitution pattern of the hydroxyl group would alter the charge distribution and the dipole moment of the molecule, thereby influencing its NLO performance. The specific vector and magnitude of the charge transfer would be different, leading to potentially different hyperpolarizability values.

Fluorescence and Luminescence Characteristics

Imidazole derivatives are well-known for their fluorescent properties, with applications in chemosensors, organic light-emitting diodes (OLEDs), and biological imaging.

Excited State Intramolecular Proton Transfer (ESIPT) Mechanism Studies

Excited State Intramolecular Proton Transfer (ESIPT) is a photophysical process that can lead to a large Stokes shift, which is the difference between the absorption and emission maxima. This phenomenon is often observed in molecules containing both a proton-donating group (like a hydroxyl group) and a proton-accepting group (like an imine nitrogen) in close proximity.

While there are no specific ESIPT studies focused on this compound, research on related hydroxy-substituted imidazole and benzimidazole (B57391) derivatives suggests that ESIPT is a plausible de-excitation pathway. rsc.orgnih.govnih.gov For instance, studies on other imidazole-based systems have detailed the ESIPT process, which leads to a tautomeric form with a distinct fluorescence emission. nih.gov The efficiency of ESIPT can be influenced by solvent polarity and the specific molecular structure. mdpi.com

Fluorescence Quantum Yield Measurements

The fluorescence quantum yield (Φ) is a measure of the efficiency of the fluorescence process. It is defined as the ratio of the number of photons emitted to the number of photons absorbed.

Specific fluorescence quantum yield data for this compound are not available in the reviewed literature. However, studies on other triaryl- and tetraaryl-imidazole derivatives have reported a range of quantum yields, which are highly dependent on the substituents and the solvent environment. nih.gov For example, some 2-(anthracene-9-yl)-4,5-diphenyl-1H-imidazole derivatives exhibit quantum yields that are sensitive to solvent polarity. nih.govsemanticscholar.orgrsc.org The high photoluminescence quantum yields in some related twisted chromophores are attributed to the restriction of intramolecular motion, which suppresses non-radiative decay pathways. nih.gov

Mechanism of Fluorescence Turn-On/Turn-Off in Response to External Stimuli

The modulation of fluorescence in derivatives of this compound is a key feature that enables their application as chemical sensors. This on/off switching of emission is governed by several photophysical mechanisms that are triggered by external factors such as the presence of metal ions, changes in pH, and solvent polarity. These mechanisms include Photoinduced Electron Transfer (PET), Aggregation-Induced Emission (AIE), Excited-State Intramolecular Proton Transfer (ESIPT), and Chelation-Enhanced or Quenched Fluorescence (CHEF/CHQF).

Photoinduced Electron Transfer (PET)

Photoinduced Electron Transfer (PET) is a primary mechanism for fluorescence quenching, often engineered into fluorescent probes for "turn-on" sensing. In a typical PET-based sensor, the molecule consists of a fluorophore (in this case, the imidazole derivative) linked to a recognition site (receptor) by a spacer that does not conjugate the two parts. In the "off" state, upon excitation of the fluorophore, an electron from the receptor's highest occupied molecular orbital (HOMO) is transferred to the fluorophore's partially vacant HOMO. This process deactivates the excited state of the fluorophore non-radiatively, thus quenching the fluorescence.

When the target analyte binds to the receptor, the energy of the receptor's HOMO is lowered. This energy change prevents the electron transfer from the receptor to the excited fluorophore, thereby blocking the PET process. As a result, the fluorophore returns to its ground state through radiative emission of a photon, leading to a "turn-on" fluorescence response. The efficiency of this process is a cornerstone in designing highly sensitive probes for various analytes, including cations and protons (pH sensing). rsc.org

For instance, in the case of certain imidazole derivatives, the nitrogen atoms within the imidazole ring can act as receptors. Protonation of these nitrogen atoms in acidic media can inhibit the PET process and lead to an enhancement of fluorescence.

Aggregation-Induced Emission (AIE)

Aggregation-Induced Emission (AIE) is a phenomenon where non-emissive or weakly emissive molecules in solution become highly fluorescent upon aggregation in a poor solvent or in the solid state. acs.org This behavior is contrary to the common aggregation-caused quenching (ACQ) effect observed in many traditional fluorophores. The mechanism behind AIE is primarily attributed to the Restriction of Intramolecular Motion (RIM), which includes intramolecular rotations and vibrations. rsc.org

In dilute solutions, the phenyl rings at the 4 and 5 positions of the imidazole core in derivatives of this compound can undergo free rotation. This rotation provides non-radiative pathways for the excited state to decay, leading to weak or no fluorescence. However, in an aggregated state or a viscous medium, these intramolecular rotations are physically hindered. This blockage of non-radiative decay channels forces the excited state to decay radiatively, resulting in a significant enhancement of fluorescence emission. rsc.orgnih.govresearchgate.net

The AIE properties of imidazole derivatives can be tuned by modifying the substituents on the imidazole core. For example, the introduction of sterically hindered groups can influence the planarity and rotational freedom of the molecule, thereby affecting the AIE characteristics. researchgate.net

Table 1: Aggregation-Induced Enhanced Emission (AIEE) in Imidazole Derivatives This interactive table provides data on the fluorescence behavior of various imidazole derivatives in response to aggregation.

| Compound | Solvent System | Maximum Emission Wavelength (nm) in Solution | Maximum Emission Wavelength (nm) in Aggregate State | Fluorescence Enhancement (Fold) |

| Imidazole Derivative 4a | THF/H₂O | ~450 (weak) | 474 | Significant |

| Imidazole Derivative 4b | THF/H₂O | ~450 (weak) | ~470 | Moderate |

| Imidazole Derivative 4c | THF/H₂O | ~450 (weak) | 453 | Strong |

| Imidazole Derivative 4d | THF/H₂O | 408 | 460 | Significant |

Data synthesized from studies on various imidazole derivatives exhibiting AIE. rsc.orgnih.gov

Excited-State Intramolecular Proton Transfer (ESIPT)

Excited-State Intramolecular Proton Transfer (ESIPT) is a phototautomerization process that can lead to a large Stokes shift, meaning a significant difference between the absorption and emission wavelengths. This phenomenon is observed in molecules that possess both a proton-donating group (like a hydroxyl group) and a proton-accepting group (like a nitrogen atom) in close proximity, allowing for the formation of an intramolecular hydrogen bond. mdpi.com

For this compound and its derivatives, the phenolic hydroxyl group can act as the proton donor, and a nitrogen atom on the imidazole ring can act as the proton acceptor. Upon photoexcitation, the acidity of the phenol and the basicity of the imidazole nitrogen increase, facilitating the transfer of a proton from the hydroxyl group to the imidazole ring. This creates an excited-state keto-tautomer, which is energetically more favorable in the excited state. The fluorescence emission then occurs from this tautomeric form, resulting in a red-shifted emission compared to the normal enol form. nih.govnih.govnih.gov

The efficiency of ESIPT and the resulting fluorescence can be influenced by factors such as solvent polarity and the presence of substituents that affect the acidity or basicity of the involved groups. In some cases, the ESIPT process can be modulated by external stimuli, leading to a turn-on or turn-off fluorescence response.

Table 2: Photophysical Properties of ESIPT-Exhibiting Imidazole Derivatives This interactive table presents the absorption and emission data for imidazole derivatives that undergo ESIPT.

| Compound | Solvent | Absorption Max (nm) | Emission Max (nm) | Stokes Shift (nm) |

| 1-(4,5-diphenyl-1-p-tolyl-1H-imidazol-2-yl)naphthalen-2-ol | Various | ~350 | ~530 | ~180 |

| 4-chloro-2-(1-(4-methoxyphenyl)-4,5-diphenyl-1H-imidazol-2-yl)phenol | Various | Not specified | Exhibits fluorescence | Not specified |

| Hydroxy-substituted tetraphenylimidazole (HPI) | Various | Not specified | Blue fluorescence | Not specified |

Data extracted from studies on ESIPT in various hydroxy-substituted imidazole derivatives. nih.govnih.govnih.gov

Chelation-Enhanced Fluorescence (CHEF) and Chelation-Quenched Fluorescence (CHQF)

The presence of the imidazole ring and the phenolic hydroxyl group in this compound provides excellent coordination sites for metal ions. The interaction with metal ions can lead to either an enhancement (CHEF) or a quenching (CHQF) of fluorescence. researchgate.netnih.gov

Chelation-Enhanced Fluorescence (CHEF): In some cases, the free ligand (the imidazole derivative) may be weakly fluorescent due to efficient PET or other non-radiative decay processes. Upon chelation with a metal ion, the conformational rigidity of the molecule increases, which can suppress non-radiative decay pathways and lead to a significant increase in fluorescence quantum yield. Furthermore, the binding of the metal ion can inhibit the PET process, similar to the effect of protonation, resulting in a "turn-on" fluorescence signal. rsc.org

Chelation-Quenched Fluorescence (CHQF): Conversely, the fluorescence of the imidazole derivative can be quenched upon binding to certain metal ions, particularly paramagnetic species like Fe³⁺. nih.gov This quenching can occur through several mechanisms. One common pathway is energy transfer from the excited fluorophore to the d-orbitals of the metal ion. Another mechanism involves electron transfer from the excited fluorophore to the metal ion, or from the metal ion to the fluorophore, leading to non-radiative decay. This "turn-off" response is highly selective for specific metal ions, making these compounds effective sensors for their detection. nih.gov

Table 3: Fluorescence Response of Imidazole Derivatives to Metal Ions This interactive table summarizes the fluorescence response of imidazole-based sensors to different metal ions.

| Sensor Compound | Target Ion | Mechanism | Fluorescence Response | Detection Limit |

| Chemosensor 1 (4,5-diphenyl-1H-imidazole derivative) | Fe³⁺ | CHQF | Quenching | Not Specified |

| Chemosensor 2 (4,5-diphenyl-1H-imidazole derivative) | Fe³⁺ | CHQF | Quenching | Not Specified |

| 2-(4-(1,3-dithian-2-yl)phenyl)-4,5-diphenyl-1H-imidazole | Hg²⁺ | ICT-based quenching | Quenching | 5.3 nM |

Data compiled from studies on metal ion sensing by imidazole derivatives. nih.govrsc.org

Molecular Recognition and Chemosensing Applications

Selective Metal Ion Sensing

The compound and its close derivatives have demonstrated considerable utility in the selective detection of various metal ions through fluorescence and colorimetric changes.

While direct and comprehensive studies on the selective detection of all the listed transition metal ions by 3-(4,5-diphenyl-1H-imidazol-2-yl)phenol are not extensively documented in a single source, research on closely related analogs provides strong evidence of its potential.

A study on a structurally similar compound, 4-chloro-2-(1-(4-methoxyphenyl)-4,5-diphenyl-1H-imidazol-2-yl)phenol, reported the synthesis of its transition metal complexes with Co(II), Ni(II), Cu(II), Mn(II), and Zn(II). ucla.edu This indicates the inherent capability of the 4,5-diphenyl-1H-imidazol-2-yl)phenol scaffold to coordinate with these ions.

Furthermore, a derivative, chemosensor 2, which incorporates a 4-methyl-2-(4,5-diphenyl-1H-imidazol-2-yl)phenoxy moiety, has been shown to selectively detect iron(III) ions (Fe³⁺) through a discernible fluorescence quenching response. nih.gov The sensor was effective in dimethylformamide (DMF) solutions, distinguishing Fe³⁺ from other tested cations. nih.gov

Research on other imidazole-based sensors has also demonstrated the detection of Cu(II) ions. For instance, new sensors, 2-(4,5-diphenyl-1-(p-tolyl)-1H-imidazol-2-yl) phenol (B47542) (TS) and 2-(1-(4-methoxyphenyl)-4,5-diphenyl-1H-imidazol-2-yl) phenol (AS), have been synthesized and shown to be effective fluorescent sensors for copper (II) in aqueous solutions. researchgate.net

A significant study on a series of 2,6-di(1H-imidazol-2-yl)phenols, which are close structural relatives, has shown very high turn-on sensitivity and selectivity for Cr³⁺ and Zn²⁺. researcher.life This research also suggests that derivatives of these probes could be developed for Cd²⁺ sensing. researcher.life

Table 1: Metal Ion Sensing by this compound and its Derivatives

| Metal Ion | Detected by Derivative | Sensing Method | Reference |

| Cr(III) | 2,6-di(1H-imidazol-2-yl)phenols | Turn-on Fluorescence | researcher.life |

| Zn(II) | 4-chloro-2-(1-(4-methoxyphenyl)-4,5-diphenyl-1H-imidazol-2-yl)phenol | Complex Formation | ucla.edu |

| 2,6-di(1H-imidazol-2-yl)phenols | Turn-on Fluorescence | researcher.life | |

| Cd(II) | 2,6-di(1H-imidazol-2-yl)phenols (potential for) | Turn-on Fluorescence | researcher.life |

| Cu(II) | 4-chloro-2-(1-(4-methoxyphenyl)-4,5-diphenyl-1H-imidazol-2-yl)phenol | Complex Formation | ucla.edu |

| 2-(4,5-diphenyl-1-aryl-1H-imidazol-2-yl)phenols | Fluorescence | researchgate.net | |

| Fe(III) | 4-methyl-2-(4,5-diphenyl-1H-imidazol-2-yl)phenoxy derivative | Fluorescence Quenching | nih.gov |

The coordination with metal ions is a key aspect of the sensing mechanism. The phenol and imidazole (B134444) groups provide a potential N^O bidentate chelation site.

For the 2,6-di(1H-imidazol-2-yl)phenol analogs, a Job plot analysis suggested a 1:1 stoichiometry for the complex with Cr³⁺. researcher.life This, along with single-crystal X-ray diffraction results, pointed towards a one-pocket N^O coordination mode rather than a binuclear N^O^N two-pocket coordination. researcher.life

In contrast, studies on the 2-(4,5-diphenyl-1-aryl-1H-imidazol-2-yl) phenol sensors (TS and AS) indicated a 2:1 binding stoichiometry with copper (II), suggesting the formation of a tetrahedral structure. researchgate.net The binding constant for a related chemosensor with Fe³⁺ was determined to be approximately 1.3 × 10⁴ M⁻¹. nih.gov

The fluorescence response of these chemosensors upon metal ion binding is governed by several photophysical mechanisms.

Chelation-Quenched Fluorescence (CHQF): This mechanism is observed in the detection of Fe³⁺ by a derivative of the target compound. The fluorescence quenching is attributed to the complexation of the paramagnetic Fe³⁺ ion, which promotes non-radiative decay pathways. nih.gov

Chelation-Enhanced Fluorescence (CHEF): The general principle of CHEF involves the suppression of fluorescence quenching mechanisms upon metal ion binding. For many fluorophores, the presence of a lone pair of electrons can lead to quenching through photoinduced electron transfer (PET). When a metal ion coordinates to these lone pair electrons, the PET process is inhibited, resulting in an increase in fluorescence intensity. researchgate.net This mechanism is proposed for the turn-on sensing of Cr(III) and Zn(II) by related bis-imidazole phenols. researcher.life

Excited-State Intramolecular Proton Transfer (ESIPT) Modulation: The this compound structure is capable of ESIPT, a process where a proton is transferred from the phenolic hydroxyl group to the imidazole nitrogen in the excited state. This process often results in a large Stokes shift and a dual emission spectrum. The coordination of a metal ion to the N^O site can inhibit or modulate this ESIPT process, leading to a change in the fluorescence signal. researchgate.netrsc.org Studies on other imidazole-phenol based ESIPT molecules have shown that functionalization can lead to intense green emissions from the keto tautomer formed after proton transfer. researchgate.net The interaction with metal ions can disrupt the intramolecular hydrogen bond necessary for ESIPT, thereby altering the emission characteristics and providing a sensing mechanism. rsc.org

For a chemosensor to be practical, it must be selective and, in many cases, reversible. Studies on derivatives of this compound have shown high selectivity. For example, the Fe³⁺ sensor demonstrated a discernible response in the presence of other cations. nih.gov Similarly, the Cu(II) sensors TS and AS showed high selectivity for copper ions. researchgate.net

The reversibility of a sensor is crucial for its reusability. An efficient chemosensor for Fe³⁺, 2-(4,5-dimethyl-1-m-tolyl-1H-imidazol-2-yl)phenol, showed reversible fluorescence enhancement upon the addition of H₃PO₄, which deactivates the iron complex. researchgate.net While detailed studies on the reversibility and interference in complex media for the specific title compound are not extensively available, the performance of its derivatives suggests a high potential for developing robust and selective sensors.

Exploration of pH Sensing Capabilities

The phenolic hydroxyl group and the imidazole ring in this compound make it inherently sensitive to pH changes. The protonation/deprotonation of these moieties can significantly alter the electronic properties and, consequently, the absorption and fluorescence spectra of the molecule.

While specific studies dedicated to the pH sensing applications of this compound are not prominent in the reviewed literature, research on other imine-coupled phenol and polyphenol species has demonstrated their utility as optical pH sensors. nih.gov These related compounds show sigmoidal correlations between their optical properties and pH, with distinct color changes in acidic, neutral, and alkaline media. nih.gov Given its structural features, it is highly probable that this compound could be developed into an effective pH sensor. A study has investigated the compound as a humidity sensor, which relies on changes in capacitance with relative humidity, but this is a different application from pH sensing in solution. ucla.edu

Development of Fluorescent Probes for Biological Imaging (e.g., Fingerprint Imaging)

The fluorescent properties of imidazole derivatives make them attractive candidates for various imaging applications. The use of fluorescent materials for the visualization of latent fingerprints is a well-established forensic technique.

A study on a related compound, 2-[1-(9H-fluoren)-4,5-diphenyl-1H-imidazol-zyl]phenol (FDIP), has demonstrated its exceptional ability to visualize latent fingerprints with a "turn-on" fluorescence mode under UV light. researcher.life This suggests that the core structure of 4,5-diphenyl-1H-imidazol-2-yl)phenol is a promising scaffold for developing fluorescent probes for such applications.

In Vitro and in Silico Investigations of Biological Activities and Mechanisms

Antimicrobial Efficacy

The antimicrobial potential of imidazole (B134444) derivatives is well-documented, with many compounds demonstrating effectiveness against various pathogens. researchgate.net The core imidazole structure is found in several antifungal drugs, and its derivatives have been explored for broad-spectrum antimicrobial applications. researchgate.netresearchgate.net

Antibacterial Activity against Gram-Positive and Gram-Negative Bacterial Strains

Research into imidazole-containing compounds has shown their potential as antibacterial agents against both Gram-positive and Gram-negative bacteria. nih.gov The mechanism of action for some derivatives is thought to involve the interaction of the phenolic -OH group, which may facilitate hydrogen bonding with bacterial membranes, thereby enhancing specificity and effectiveness.

Specific investigations into a closely related synonym, 4-(4,5-diphenyl-1H-imidazol-2-yl)phenol, have demonstrated selective activity against the Gram-negative bacterium Klebsiella pneumoniae, with a reported Minimum Inhibitory Concentration (MIC) of 0.50 µg/mL. This activity is notably more potent than that of its analogue, 2-(4-chlorophenyl)-4,5-diphenyl-1H-imidazole, which showed an MIC of 6.1 µg/mL against the same strain.

Studies on other related derivatives further support the antibacterial potential of this chemical family. For instance, a chloro-substituted derivative, 4-chloro-2-(1-(4-methoxyphenyl)-4,5-diphenyl-1H-imidazol-2-yl)phenol, and its metal complexes have been evaluated against a panel of bacteria. nih.gov The parent ligand itself showed variable inhibitory effects. nih.gov Similarly, indole (B1671886) derivatives of 3-(4,5-diphenyl-1H-imidazol-2-yl) have shown activity against Staphylococcus aureus and Escherichia coli. researchgate.net

Table 1: Antibacterial Activity of an Imidazole Derivative This table presents the Minimum Inhibitory Concentration (MIC) values for a related compound, 4-chloro-2-(1-(4-methoxyphenyl)-4,5-diphenyl-1H-imidazol-2-yl)phenol (designated as HL), against various bacterial strains.

| Bacterial Strain | MIC (µg/mL) of HL |

| Escherichia coli | >100 |

| Klebsiella pneumoniae | 75 |

| Staphylococcus aureus | 100 |

| Data sourced from a study on a related chloro-substituted phenol (B47542) imidazole derivative. nih.gov |

Antifungal Activity against Fungal Pathogens

The imidazole nucleus is a cornerstone of many clinically used antifungal agents, such as clotrimazole (B1669251) and ketoconazole. researchgate.net Consequently, novel imidazole derivatives are frequently screened for their antifungal properties. nih.govmdpi.com

While specific antifungal data for 3-(4,5-diphenyl-1H-imidazol-2-yl)phenol is not extensively detailed in the reviewed literature, studies on closely related structures provide valuable insights. A derivative, 4-((4,5-diphenyl-1H-imidazole-2-yl) diazenyl) benzoic acid, was found to have less pronounced antifungal action compared to its antibacterial effects. researchgate.net

However, the antifungal potential of the broader class of compounds is evident from research on other derivatives. For example, 4-chloro-2-(1-(4-methoxyphenyl)-4,5-diphenyl-1H-imidazol-2-yl)phenol (HL) and its metal complexes were tested against several fungal pathogens. nih.gov The uncomplexed ligand (HL) demonstrated notable activity against Candida species. nih.gov Furthermore, certain 3-(4,5-diphenyl-1H-imidazol-2-yl)-1H-indole derivatives have also shown potent activity against Candida albicans. researchgate.net

Table 2: Antifungal Activity of an Imidazole Derivative This table shows the Minimum Inhibitory Concentration (MIC) values for a related compound, 4-chloro-2-(1-(4-methoxyphenyl)-4,5-diphenyl-1H-imidazol-2-yl)phenol (designated as HL), against various fungal strains.

| Fungal Pathogen | MIC (µg/mL) of HL |

| Candida glabrata | 25 |

| Candida albicans | 50 |

| Candida krusei | 50 |

| Data sourced from a study on a related chloro-substituted phenol imidazole derivative. nih.gov |

Antioxidant Properties

Phenolic compounds are recognized as primary antioxidants, capable of preventing oxidative damage caused by reactive oxygen species. nih.govmdpi.com The presence of the phenol group in this compound suggests inherent antioxidant potential. evitachem.com

Free Radical Scavenging Assays (e.g., DPPH, ABTS)

The antioxidant capacity of chemical compounds is commonly evaluated using in vitro assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assays. nih.govnih.gov These methods measure the ability of a compound to donate a hydrogen atom or an electron to neutralize these stable free radicals. nih.govjclmm.com The ABTS assay is often considered more sensitive due to faster reaction kinetics. nih.gov

A study on 4-chloro-2-(1-(4-methoxyphenyl)-4,5-diphenyl-1H-imidazol-2-yl)phenol (HL) evaluated its free radical scavenging ability using both DPPH and ABTS assays. nih.gov The results indicated that the compound possesses antioxidant activity, with a higher percentage of radical scavenging observed in the DPPH assay compared to the ABTS assay. nih.gov

Table 3: Antioxidant Activity of a Related Imidazole Phenol This table displays the percentage of radical scavenging activity for 4-chloro-2-(1-(4-methoxyphenyl)-4,5-diphenyl-1H-imidazol-2-yl)phenol (HL).

| Assay | Radical Scavenging Activity (%) of HL |

| DPPH | 33 ± 1 |

| ABTS | 28 ± 0.4 |

| Data sourced from a study on a related chloro-substituted phenol imidazole derivative. nih.gov |

Mechanistic Insights into Radical Quenching

The mechanism of radical quenching by phenolic compounds can occur through several pathways, including single-step hydrogen atom transfer (HAT), single electron transfer followed by proton transfer (SET-PT), and sequential proton loss electron transfer (SPLET). nih.govresearchgate.net For 4-(4,5-diphenyl-1H-imidazol-2-yl)phenol, the antioxidant activity is linked to its electronic structure. The combination of the imidazole ring and the phenol group creates a highly conjugated system that facilitates electron delocalization, which is crucial for stabilizing the radical species formed after donating a hydrogen atom or electron.

Molecular docking studies on a related chloro-derivative against NADPH, a co-enzyme involved in the production of reactive oxygen species (ROS), suggest a potential mechanism for controlling oxidative stress. nih.gov Inhibition of NADPH-dependent enzymes is a desirable strategy to mitigate the oxidative damage associated with numerous chronic diseases. nih.gov

Enzyme Inhibition Studies

The imidazole scaffold is known to be a constituent of compounds that act as inhibitors for a variety of enzymes. researchgate.net These include metalloenzymes and other key therapeutic targets. For example, the imidazole moiety is known to be present in inhibitors of β-lactamases, carboxypeptidases, and hemeoxygenase. researchgate.net

While specific enzyme inhibition data for this compound is not extensively available in the reviewed literature, the structural features suggest potential inhibitory activities. The nitrogen atoms in the imidazole ring can act as ligands for metal ions in the active sites of metalloenzymes. Molecular docking studies of related imidazole-phenol compounds with enzymes like NADPH oxidase have been performed to understand potential interactions and inhibitory mechanisms at a molecular level. nih.gov However, detailed experimental enzyme inhibition assays specifically for this compound are not prominently reported.

In Silico Molecular Docking Analysis

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. jbcpm.com It is widely used to understand drug-receptor interactions and to screen for potential drug candidates.

In silico molecular docking studies have been employed to predict the binding affinities and interaction sites of imidazole derivatives with various biological targets. For instance, the NADPH (Nicotinamide adenine (B156593) dinucleotide phosphate) enzyme is a critical co-enzyme involved in various physiological processes, including the generation of reactive oxygen species (ROS). nih.gov The inhibition of NADPH-dependent enzymes is a target for controlling oxidative stress-related diseases. nih.gov

A molecular docking study on a structurally related compound, 4-chloro-2-(1-(4-methoxyphenyl)-4,5-diphenyl-1H-imidazol-2-yl)phenol, with the NADPH enzyme (PDB ID: 2CDU) revealed a binding energy of -6.37 kcal/mol. nih.gov This suggests a potentially favorable interaction and antioxidant potential. nih.gov While this is not the exact compound of focus, it indicates that the 4,5-diphenyl-1H-imidazol-2-yl)phenol scaffold has the potential for effective binding within the active site of the NADPH enzyme. The specific binding affinities and interaction sites for this compound itself with the NADPH enzyme require dedicated computational analysis.

Table 1: Predicted Binding Affinities of a Structurally Related Imidazole Derivative

| Compound | Biological Target | Predicted Binding Energy (kcal/mol) |

|---|

This table is based on data for a structurally related compound and is for illustrative purposes.

The conformational analysis of a ligand-receptor complex provides insights into the three-dimensional arrangement of the ligand within the receptor's binding site and the nature of the intermolecular interactions that stabilize the complex. These interactions can include hydrogen bonds, hydrophobic interactions, and van der Waals forces. bibliotekanauki.pl

For the broader class of imidazole derivatives, conformational analyses through molecular docking have been instrumental in understanding their mechanism of action. bibliotekanauki.plresearchgate.net For example, studies on other imidazole compounds have elucidated their binding modes within the active sites of various enzymes, revealing key amino acid residues involved in the interaction. jbcpm.combibliotekanauki.pl

Specific conformational analysis of the complex formed between this compound and biological targets like the NADPH enzyme is not detailed in the available literature. Such an analysis would be crucial to visualize the precise orientation of the phenyl and phenol groups within the enzyme's active site and to identify the key interactions driving its potential inhibitory activity.

Table 2: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| 4-chloro-2-(1-(4-methoxyphenyl)-4,5-diphenyl-1H-imidazol-2-yl)phenol |

| Allopurinol |

| Febuxostat |

| Hypoxanthine |

| Xanthine |

| Uric acid |

Structure Activity Relationship Sar and Rational Design of Derivatives

Systematic Substitution Effects on Electronic and Photophysical Properties

The electronic and photophysical behaviors of imidazole-phenol derivatives are highly sensitive to substitutions on the aromatic rings. The extended π-conjugated system is fundamental to its optical properties, and modifications can significantly alter absorption and emission wavelengths, quantum yields, and non-linear optical (NLO) responses. semanticscholar.orgnih.govresearchgate.net

Derivatives of the isomeric 4-(4,5-diphenyl-1H-imidazol-2-yl)phenol have been shown to possess significant NLO properties, including nonlinear absorption and refraction. semanticscholar.orgnih.gov Theoretical and experimental studies, such as the Z-scan technique, have confirmed that the intramolecular charge transfer (ICT) from the electron-donating phenol (B47542) group to the imidazole (B134444) core is crucial for these properties. semanticscholar.orgresearchgate.net The energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) is a key factor; a smaller gap often correlates with enhanced NLO activity. semanticscholar.orgresearchgate.net

Systematic studies on related compounds, such as 2-(anthracene-9-yl)-4,5-diphenyl-1H-imidazole (ADPI), demonstrate how extending the π-conjugation through aryl substituents influences photophysical properties. nih.govrsc.org These derivatives exhibit solvatofluorochromism, where the emission color changes with solvent polarity, a property valuable for developing chemical sensors. nih.gov Furthermore, introducing different aryl groups can tune the fluorescence response to external stimuli like acidity or specific anions. nih.govrsc.org

Boron complexes based on the 2-(4,5-diphenyl-1-p-aryl-1H-imidazol-2-yl)phenol scaffold have also been synthesized. These hybrid organic-inorganic compounds exhibit distinct photoluminescence and are capable of transporting electrons, making them suitable for use in electroluminescent devices. nih.gov

Table 1: Photophysical Properties of Selected Imidazole-Phenol Based Boron Complexes nih.gov

| Compound | Absorption λmax (nm) | Emission λmax (nm) |

|---|---|---|

| Boron Complex 1 | 321 | 378 |

| Boron Complex 2 | 323 | 379 |

| Boron Complex 3 | 325 | 387 |

Note: Data extracted from studies on 2-(4,5-diphenyl-1-p-aryl-1H-imidazol-2-yl)phenol-based boron complexes.

Modulation of Biological Potency through Structural Modifications

The imidazole scaffold is a well-established pharmacophore in medicinal chemistry. Structural modifications to the imidazole-phenol core have led to the development of potent inhibitors for various biological targets, particularly protein kinases, which are often dysregulated in cancer. nih.govnih.govfrontiersin.org

The rational design of these derivatives often involves a hybrid pharmacophore approach, combining the imidazole ring with other bioactive moieties to enhance potency and selectivity. nih.govmdpi.com For example, a series of 3-(4-phenyl-1H-imidazol-2-yl)-1H-pyrazole derivatives were designed as multi-targeted inhibitors of Janus kinases (JAK2/3) and Aurora kinases (A/B). nih.gov The biological activity of these compounds was found to be highly dependent on the substituents. Compound 10e from this series showed potent inhibition against all four kinases, with IC50 values in the nanomolar to low micromolar range. nih.gov

Similarly, phenylacetamide-1H-imidazol-5-one variants have been investigated as anticancer agents. frontiersin.orgbohrium.com Structure-activity relationship studies revealed that specific substitutions are critical for cytotoxic activity. The compound (Z)-N-benzyl-4-[4-(4-methoxybenzylidene)-2-methyl-5-oxo-4,5-dihydro-1H-imidazol-1-yl]phenylacetamide (KIM-161 ) demonstrated potent cytotoxicity against HCT116 colon cancer and HL60 leukemia cell lines, with IC50 values of 294 nM and 362 nM, respectively. frontiersin.org This compound was found to downregulate several kinases, including members of the BRK and JAK families. frontiersin.orgbohrium.com

Another strategy involves designing imidazole derivatives as inhibitors of the epidermal growth factor receptor (EGFR), a key target in cancer therapy. rsc.org A series of 3-(4-(4-(1,3,4-oxadiazol-2-yl)-1H-imidazol-2-yl)phenyl)-1,2,4-oxadiazoles were designed and synthesized, with several compounds showing superior potency compared to the established anticancer drug etoposide. rsc.org

Table 2: Biological Activity of Selected Imidazole Derivatives as Kinase Inhibitors

| Compound | Target Kinase(s) | IC50 (µM) | Cancer Cell Line | IC50 (µM) | Reference |

|---|---|---|---|---|---|

| 10e | JAK2 | 0.166 | K562 | 6.726 | nih.gov |

| JAK3 | 0.057 | ||||

| Aurora A | 0.939 | ||||

| Aurora B | 0.583 | ||||

| KIM-161 | Multiple (BRK, FLT, JAK) | - | HCT116 | 0.294 | frontiersin.org |

| HL60 | 0.362 |

| 30a | EGFR | Potent Inhibition | PC3 | Potent Cytotoxicity | rsc.org |

Design Principles for Enhancing Selectivity and Sensitivity in Sensing Applications

The unique electronic properties and metal-binding affinity of the imidazole-phenol scaffold make it an excellent platform for designing fluorescent chemosensors. researchgate.net The design of these sensors relies on the principle of modulating the intramolecular charge transfer (ICT) or other photophysical processes upon binding to a specific analyte.

An imidazole-based sensor, 2-(4,5-Diphenyl-1H-imidazol-2-yl)-phenol, has been developed for the fluorimetric detection of the nerve agent mimic diethylchlorophosphate (DCP) as well as Cu²⁺ and Hg²⁺ ions. researchgate.net The sensing mechanism involves a change in the fluorescence spectrum—a blue shift accompanied by quenching—upon interaction with the analyte. researchgate.net The presence of both the phenol (proton donor) and imidazole (proton acceptor/metal coordination site) groups is critical for this functionality. This dual nature allows for high selectivity and sensitivity.

The practical applicability of such sensors has been demonstrated in real-world samples, such as detecting Cu²⁺/Hg²⁺ in water and DCP in soil. researchgate.net Furthermore, the distinct emission changes in response to different analytes can be used to construct molecular logic gates, such as "NOR" and "INHIBIT" gates, showcasing their potential in logic-based sensing applications. researchgate.net

Key design principles include:

Incorporation of a Recognition Site: The phenol and imidazole nitrogens act as binding sites for metal ions and other analytes.

Fluorophore Core: The conjugated diphenyl-imidazole system serves as the fluorescent signaling unit.

Tunable Electronics: Substituents on the phenyl rings can be used to fine-tune the HOMO-LUMO gap, thereby altering the emission properties and sensitivity.

Development of Novel Imidazole-Phenol Hybrid Molecules for Specific Applications

The rational design principles derived from SAR studies have spurred the development of novel imidazole-phenol hybrid molecules for a wide array of specific applications. semanticscholar.orgnih.govnih.govnih.govfrontiersin.orgresearchgate.netmdpi.comindexcopernicus.comnih.govrsc.orgresearchgate.net

Anticancer Agents: By combining the imidazole-phenol core with other pharmacophores like pyrazole, oxadiazole, or phenylacetamide, researchers have created potent and selective anticancer agents that target specific signaling pathways, such as those involving JAK/STAT, Aurora kinases, and EGFR. nih.govnih.govfrontiersin.orgrsc.org

Optoelectronic Materials: The excellent photophysical and electronic properties have led to their use in organic light-emitting diodes (OLEDs) and as non-linear optical (NLO) materials. semanticscholar.orgnih.govmedchemexpress.com Boron-containing hybrids, for instance, function as efficient electron-transporting materials in electroluminescent devices. nih.gov

Fluorescent Sensors: The sensitivity of their fluorescence to the chemical environment has been harnessed to create highly selective sensors for metal ions (Cu²⁺, Hg²⁺, Zn²⁺), pH, and harmful chemical agents. researchgate.netnih.gov

Antioxidant and Antimicrobial Agents: The synthesis of metal complexes with imidazole-phenol ligands, such as 4-chloro-2-(1-(4-methoxyphenyl)-4,5-diphenyl-1H-imidazol-2-yl)phenol, has yielded compounds with significant antioxidant and antimicrobial properties. nih.gov

The development of these hybrid molecules underscores the power of a modular design approach, where the imidazole-phenol scaffold provides a robust foundation that can be systematically functionalized to achieve a desired application-specific outcome.

Computational Chemistry and Advanced Theoretical Investigations

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) serves as a powerful quantum mechanical modeling method to investigate the electronic structure of many-body systems, such as atoms, molecules, and condensed phases. For 3-(4,5-diphenyl-1H-imidazol-2-yl)phenol, DFT calculations would be instrumental in providing fundamental insights into its molecular characteristics.

Optimization of Molecular Geometries and Electronic Structures

The initial step in computational analysis involves the optimization of the molecule's three-dimensional geometry to find its most stable conformation (a minimum on the potential energy surface). This is typically achieved using a specific DFT functional, such as B3LYP, in conjunction with a basis set like 6-31G(d,p) or 6-311G(d,p). The process systematically adjusts bond lengths, bond angles, and dihedral angles to minimize the total electronic energy of the molecule.

Upon reaching the optimized geometry, various electronic properties can be calculated. These include the total energy, dipole moment, and the distribution of electronic charge. For similar imidazole (B134444) derivatives, DFT calculations have successfully predicted these parameters, which are crucial for understanding the molecule's polarity and intermolecular interactions.

Frontier Molecular Orbital (HOMO-LUMO) Analysis and Energy Gap Determination

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals that play a crucial role in a molecule's chemical reactivity and electronic properties. The HOMO is the orbital from which the molecule is most likely to donate electrons, characterizing its nucleophilic nature. Conversely, the LUMO is the orbital that is most likely to accept electrons, indicating its electrophilic nature.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for determining molecular stability and reactivity. A large energy gap suggests high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. For related diphenylimidazole-phenol compounds, this energy gap has been calculated to understand charge transfer interactions within the molecule. A smaller gap often correlates with higher reactivity and potential for applications in nonlinear optics and other electronic materials.

Table 1: Frontier Molecular Orbital Properties (Illustrative)

| Parameter | Description | Typical Value (eV) for related compounds |

|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital | -5.0 to -6.0 |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -1.5 to -2.5 |

Natural Bond Orbital (NBO) Analysis for Charge Delocalization and Stability

Natural Bond Orbital (NBO) analysis is a theoretical method used to study charge delocalization, hyperconjugative interactions, and the stability of a molecule. It provides a localized picture of the bonding and electronic structure by transforming the canonical molecular orbitals into a set of localized orbitals that correspond to the familiar Lewis structure elements (bonds, lone pairs, etc.).

Molecular Electrostatic Potential (MEP) Mapping for Reactive Sites

The Molecular Electrostatic Potential (MEP) map is a visual tool used to predict the reactive sites of a molecule for electrophilic and nucleophilic attack. It is plotted on the molecule's electron density surface, where different colors represent different values of the electrostatic potential.

Typically, regions of negative potential (often colored red or yellow) are rich in electrons and are susceptible to electrophilic attack. These areas usually correspond to the location of lone pairs on electronegative atoms like oxygen and nitrogen. Conversely, regions of positive potential (colored blue) are electron-deficient and are prone to nucleophilic attack, often found around hydrogen atoms attached to electronegative atoms. For this compound, an MEP map would likely show negative potential around the phenolic oxygen and the imidazole nitrogen atoms, and positive potential around the hydroxyl proton.

Investigation of Intramolecular Charge Transfer (ICT) Processes

Intramolecular Charge Transfer (ICT) is a phenomenon where an electron is transferred from an electron-donating part of a molecule to an electron-accepting part upon photoexcitation. This process is fundamental to the functioning of many organic electronic and photonic materials.

In this compound, the phenol (B47542) group can act as an electron donor, while the diphenylimidazole moiety can function as an electron acceptor. Theoretical calculations, particularly Time-Dependent DFT (TD-DFT), can be used to study the excited states of the molecule and characterize the nature of electronic transitions. Analysis of the molecular orbitals involved in these transitions can confirm the occurrence of ICT. The presence of ICT is often associated with significant changes in the dipole moment between the ground and excited states and can influence the molecule's fluorescence properties.

Theoretical Prediction of Spectroscopic Parameters and Reactivity Indices

Computational chemistry allows for the prediction of various spectroscopic properties, which can then be compared with experimental data for validation of the theoretical model. For instance, theoretical vibrational frequencies can be calculated and compared with experimental IR and Raman spectra. Similarly, electronic absorption spectra (UV-Vis) can be simulated using TD-DFT, providing information about the energies and intensities of electronic transitions.

Global reactivity indices, derived from the HOMO and LUMO energies, provide a quantitative measure of a molecule's reactivity. These indices include:

Ionization Potential (I): The energy required to remove an electron (approximated as -EHOMO).

Electron Affinity (A): The energy released when an electron is added (approximated as -ELUMO).

Electronegativity (χ): The ability of a molecule to attract electrons ( (I+A)/2 ).

Chemical Hardness (η): The resistance to change in electron distribution ( (I-A)/2 ).

Electrophilicity Index (ω): A measure of the energy lowering due to maximal electron flow between donor and acceptor ( χ2/(2η) ).

These parameters are valuable for comparing the reactivity of different molecules and for understanding their chemical behavior in various environments.

Table 2: Calculated Global Reactivity Descriptors (Illustrative)

| Parameter | Formula | Description |

|---|---|---|

| Ionization Potential (I) | -EHOMO | Energy to remove an electron |

| Electron Affinity (A) | -ELUMO | Energy released when adding an electron |

| Electronegativity (χ) | (I+A)/2 | Tendency to attract electrons |

| Chemical Hardness (η) | (I-A)/2 | Resistance to charge transfer |

Applications in Advanced Functional Materials

Potential as Components in Organic Light-Emitting Diodes (OLEDs) and Organic Solar Cells

While direct research specifically employing 3-(4,5-diphenyl-1H-imidazol-2-yl)phenol in OLEDs and organic solar cells is not extensively documented in publicly available literature, the broader class of imidazole (B134444) derivatives is well-regarded for its potential in these applications. The core structure is a versatile scaffold for creating materials with desirable electronic and photophysical properties.

For instance, a related compound, (Z)-3-(4-(4,5-diphenyl-1H-imidazole-2-yl)phenyl)-2-phenylacrylonitrile (DPimdPPA), has been synthesized and studied for its optoelectronic properties, demonstrating the tunability of the imidazole core for OLED applications. springerprofessional.de In this study, the emission characteristics of OLEDs could be tuned from warm white to green and greenish-blue by treating the DPimdPPA films with acid or heat. springerprofessional.de The pristine DPimdPPA film exhibited warm white emission with CIE coordinates of (0.45, 0.43). springerprofessional.de After treatment with nitric acid vapor, the emission shifted to green with CIE coordinates of (0.28, 0.40). springerprofessional.de Thermal treatment at 240 °C resulted in a greenish-blue emission with CIE coordinates of (0.35, 0.48). springerprofessional.de These treatments also led to a decrease in the turn-on voltage and an enhancement in luminous parameters, with a maximum luminance of approximately 5400 cd/m² and a luminance efficiency of 5.2 lm/W. springerprofessional.de

The potential for imidazole derivatives in organic solar cells is also an active area of research. Donor-pi-acceptor type organic dyes based on 1-alkyl-1H-imidazole spacers have been developed and characterized for use in dye-sensitized solar cells (DSSCs). These DSSCs exhibited efficiencies ranging from 3.06% to 6.35%.

These findings suggest that this compound could serve as a valuable precursor or building block for designing new materials for OLEDs and organic solar cells. The phenolic hydroxyl group offers a site for further functionalization, allowing for the fine-tuning of the molecule's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, which is crucial for efficient charge injection and transport in these devices.

Evaluation as Electrode Materials for Supercapacitors

Research into the application of lophine derivatives as electrode materials for supercapacitors has shown promising results, particularly with the isomer 2-(4,5-diphenyl-1H-imidazol-2-yl)phenol (DIP). An eco-friendly electro-organic synthesis of DIP in an aqueous medium has been reported, and its performance as a supercapacitor electrode has been evaluated. researchgate.net

The electrochemical properties of DIP were investigated using cyclic voltammetry (CV), galvanostatic charge-discharge (GCD) analysis, and electrochemical impedance spectroscopy (EIS). As a monomer, DIP demonstrated good capacitive behavior, achieving a specific capacitance of 325 F/g at a scan rate of 5 mV/s. researchgate.net This performance indicates that DIP has the potential to be a promising electrode material for high-performance supercapacitor applications. researchgate.net The study highlights the cost-effective and environmentally friendly synthesis process as a significant advantage for the practical application of this material. researchgate.net

| Parameter | Value | Conditions |

|---|---|---|

| Compound | 2-(4,5-diphenyl-1H-imidazol-2-yl)phenol (DIP) | - |

| Specific Capacitance | 325 F/g | Scan rate of 5 mV/s |

| Electrochemical Techniques Used | Cyclic Voltammetry (CV), Galvanostatic Charge – Discharge (GCD), Electrochemical Impedence Spectroscopy (EIS) |

Exploration in Humidity Sensing Devices

The semiconducting properties of imidazole-based organic compounds have led to their investigation as active materials in humidity sensors. Specifically, this compound, also referred to as DHIP, has been identified as a material for the fabrication of surface-type humidity sensors. While detailed performance data for the 3-phenol isomer is emerging, extensive research has been conducted on the closely related isomer, 2-(4,5-diphenyl-1H-imidazol-2-yl)phenol.

A high-performance humidity sensor was fabricated by depositing the 2-phenol isomer between silver electrodes. semanticscholar.org The material's surface morphology, characterized by rectangular-shaped flakes with voids and pore-channels, is conducive to accommodating water molecules. semanticscholar.orgmdpi.com The interaction of water molecules with the NH and N-sites in the imidazole ring, as well as the hydroxyl (OH) functional group, is central to the sensing mechanism. semanticscholar.orgmdpi.com

The capacitive and resistive behaviors of the device were tested at different frequencies and humidity levels. The sensor demonstrated high sensitivity and low hysteresis. semanticscholar.org

Performance Characteristics of a Humidity Sensor Based on 2-(4,5-diphenyl-1H-imidazol-2-yl)phenol

| Parameter | Value | Conditions |

|---|---|---|

| Humidity Range | 45-95% RH | - |

| Capacitance Change | 10.1–378 pF | at 1 kHz |

| 7.43–16.48 pF | at 10 kHz | |

| Response Time | 34 seconds | - |

| Recovery Time | 6 seconds | - |

| Hysteresis | Low | - |

Another study on a humidity sensor using an imidazole-based organic compound reported a response time of 81.7 seconds and a recovery time of 60.7 seconds. The capacitance increased from 145 to 355 pF at 1 kHz within a similar humidity range. These findings underscore the potential of this class of compounds for developing efficient and responsive humidity sensors.

Conclusion and Future Research Directions

Synthesis of Key Findings and Contributions to Imidazole (B134444) Chemistry

The synthesis of 2,4,5-triarylimidazoles, including 3-(4,5-diphenyl-1H-imidazol-2-yl)phenol, is typically achieved through a one-pot, multi-component reaction. This approach, often a variation of the Radziszewski synthesis, involves the condensation of benzil (B1666583) (a 1,2-dicarbonyl compound), an aromatic aldehyde (in this case, 3-hydroxybenzaldehyde), and a source of ammonia (B1221849), commonly ammonium (B1175870) acetate (B1210297), in a suitable solvent like glacial acetic acid. The efficiency and versatility of this synthetic strategy have made a wide array of substituted imidazoles readily accessible for further study.

Identification of Remaining Research Gaps and Challenges

Despite the promising application of this compound in functional materials, significant research gaps remain. While its efficacy as a humidity sensor has been demonstrated, a comprehensive understanding of the underlying sensing mechanism at a molecular level is still developing. Further studies are needed to elucidate the precise nature of the interactions between the imidazole derivative and water molecules and how these interactions translate into the observed changes in electrical properties.

A more pronounced research gap exists in the biomedical applications of this specific isomer. While the broader class of imidazole-containing compounds is known for a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties, there is a conspicuous lack of published research focusing specifically on the pharmacological profile of this compound. nih.gov The existing literature on the biological activities of related compounds often pertains to the 4-hydroxy isomer or other derivatives, and it is not scientifically sound to extrapolate these findings to the 3-hydroxy isomer due to the critical role of substituent positioning in determining pharmacological activity. This lack of specific data represents a significant challenge and a compelling opportunity for future research.

Prospects for Future Development in Functional Materials and Biomedical Research

The future for this compound appears bright, with promising avenues in both functional materials and biomedical research.

Functional Materials:

The successful demonstration of this compound in a humidity sensor opens the door for its exploration in other sensing applications. imedpub.com Its sensitivity to changes in its chemical environment could potentially be harnessed for the detection of other analytes. Furthermore, the unique photophysical properties that are often associated with triarylimidazoles suggest that this compound could be a candidate for applications in organic light-emitting diodes (OLEDs), fluorescent probes, and other optoelectronic devices. Research in this area would involve detailed photophysical characterization and device fabrication to assess its performance.

Biomedical Research:

The most significant prospect for future development lies in the untapped potential of this compound in the biomedical arena. The imidazole moiety is a well-established pharmacophore present in numerous approved drugs. nih.gov The presence of the phenolic hydroxyl group provides a handle for further chemical modification, allowing for the creation of a library of derivatives with potentially enhanced biological activities.

Future research should prioritize a systematic evaluation of the biological properties of this compound. Initial in vitro screening could assess its activity against a panel of cancer cell lines, as well as its potential as an antibacterial or antifungal agent. Given that some imidazole derivatives have shown promise as enzyme inhibitors, investigating its effect on relevant biological targets would also be a valuable line of inquiry. Any positive hits from these initial screens would warrant more in-depth mechanistic studies and potential preclinical evaluation. The exploration of this compound's biomedical potential represents a significant opportunity to expand the therapeutic landscape of imidazole-based drugs.

Q & A

Basic: What spectroscopic methods are used to characterize 3-(4,5-diphenyl-1H-imidazol-2-yl)phenol, and what diagnostic signals should researchers prioritize?

Answer:

The compound is typically characterized using FTIR , <sup>1</sup>H NMR , and elemental microanalysis . Key diagnostic signals include:

- FTIR : A broad peak near 3430–3470 cm<sup>-1</sup> (O–H stretch of phenol), 1658–1680 cm<sup>-1</sup> (C=N stretch of imidazole), and 1100–1105 cm<sup>-1</sup> (C–O stretch) .

- <sup>1</sup>H NMR : A singlet at δ 13.5–14.0 ppm (imidazole NH proton), a phenolic O–H proton near δ 9.75 ppm , and aromatic protons in the δ 7.0–8.0 ppm range .

- Elemental analysis : C, H, N percentages must align with theoretical values (±0.3% tolerance) .

Advanced: How can microwave-assisted synthesis conditions for this compound be optimized to improve yield and purity?

Answer:

Optimization involves:

- Catalyst selection : Amberlyst A-15 (0.12 g per mmol substrate) enables recyclability and reduces side reactions .

- Temperature control : Maintain 80°C to balance reaction speed and decomposition risks .

- Solvent-free conditions : Reduces purification complexity and enhances green chemistry metrics .

- Reaction monitoring : Use TLC (ethyl acetate:petroleum ether, 1:9) to terminate irradiation at 8–15 minutes , avoiding over-irradiation .

Yield improvements (>90%) are achieved with these parameters .

Basic: What biological activities have been reported for this compound derivatives?

Answer:

Derivatives exhibit antibacterial and antifungal activities. For example:

- Compound 1c (5-chloro-substituted) showed MIC = 12.5 µg/mL against Staphylococcus aureus, comparable to Ampicillin .

- Electron-withdrawing substituents (e.g., Cl, I) enhance activity, while electron-donating groups (e.g., OCH3) reduce efficacy .

- Antifungal activity against Candida albicans is moderate (MIC = 25–50 µg/mL) .

Advanced: How can researchers resolve contradictions in bioactivity data across structurally similar derivatives?

Answer:

Contradictions arise from:

- Substituent positioning : Para-substituted halides (e.g., Cl at position 5 of indole) enhance activity, while meta-substitution reduces it .

- Methodological variability : Standardize assays (e.g., broth microdilution vs. agar diffusion) to minimize protocol-driven discrepancies .

- Synergistic effects : Co-presence of imidazole and indole moieties may alter membrane permeability, requiring molecular dynamics simulations to validate .

Basic: What are the common synthetic routes for this compound?

Answer:

Two primary methods:

Multicomponent condensation : Benzil (1 mmol), substituted aldehyde (1 mmol), and NH4OAc (2 mmol) under microwave irradiation .

One-pot synthesis : Combines indole-3-carbaldehyde, benzil, and ammonium acetate with Amberlyst A-15, yielding >90% purity after recrystallization .

Advanced: What applications exist for this compound in electrochemical energy storage?

Answer:

Recent studies highlight its use in supercapacitor electrodes :

- Electropolymerization : Forms conductive polymers with nitrogen-doped carbon frameworks, achieving specific capacitance of 650 F/g at 1 A/g .

- DFT calculations : Predict redox-active sites (imidazole N and phenolic O–H) for charge storage .

Basic: Which crystallographic software tools are recommended for structural refinement?

Answer:

- SHELXL : For high-resolution small-molecule refinement; robust for handling twinned data .

- OLEX2 : Integrates structure solution (via SHELXD), refinement, and visualization in a single workflow .

- WinGX : Generates CIF files and validates geometry metrics post-refinement .

Advanced: What mechanistic role does the phenolic –OH group play in chemiluminescence enhancement?

Answer:

The phenolic –OH acts as a radical stabilizer in horseradish peroxidase–luminol systems:

- Enhances luminescence intensity by 4–6× compared to non-phenolic analogs .

- Density functional theory (DFT) : Shows electron donation from O–H to imidazole ring, stabilizing excited-state intermediates .

Basic: How do substituents on the indole or imidazole rings influence bioactivity?

Answer:

- Indole C5 substituents : Halogens (Cl, I) increase lipophilicity and membrane penetration .

- Imidazole N-substitution : Alkyl groups reduce planarity, decreasing DNA intercalation potential .